

physical and chemical properties of 3'-Amino-2',3'-dideoxyadenosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Amino-2',3'-dideoxyadenosine

Cat. No.: B1218840

[Get Quote](#)

3'-Amino-2',3'-dideoxyadenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **3'-Amino-2',3'-dideoxyadenosine**, a synthetic nucleoside analog with significant applications in biochemical research and antiviral drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action.

Core Physical and Chemical Properties

3'-Amino-2',3'-dideoxyadenosine is a white to off-white crystalline solid.^[1] It is structurally similar to the natural nucleoside deoxyadenosine but lacks a hydroxyl group at the 3' position, which is replaced by an amino group. This modification is critical to its biological activity.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **3'-Amino-2',3'-dideoxyadenosine**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₆ O ₂	[2]
Molecular Weight	250.26 g/mol	[2]
CAS Number	7403-25-0	[1]
Appearance	White to off-white crystals/solid	[1]
Purity	>98%	
Boiling Point	571.6 °C at 760 mmHg	[3]
Density	1.91 g/cm ³	[3]
Flash Point	299.5 °C	[3]
Melting Point	Not available	[3]
pKa	Not available	
Storage Conditions	2-8 °C, protect from light	

Experimental Protocols

Synthesis of 3'-Amino-2',3'-dideoxyadenosine

A key synthetic route to **3'-Amino-2',3'-dideoxyadenosine** involves the conversion of a precursor nucleoside. The following protocol is based on the synthesis from a 2'-chloro-3'-ethylthio-2',3'-dideoxyadenosine intermediate.[\[4\]](#)

Materials:

- 9-(2-Chloro-3-ethylthio-2,3-dideoxy- β -D-ribofuranosyl)adenine
- Sodium azide (NaN₃)
- 2-Methoxyethanol
- Raney nickel
- Ethanol

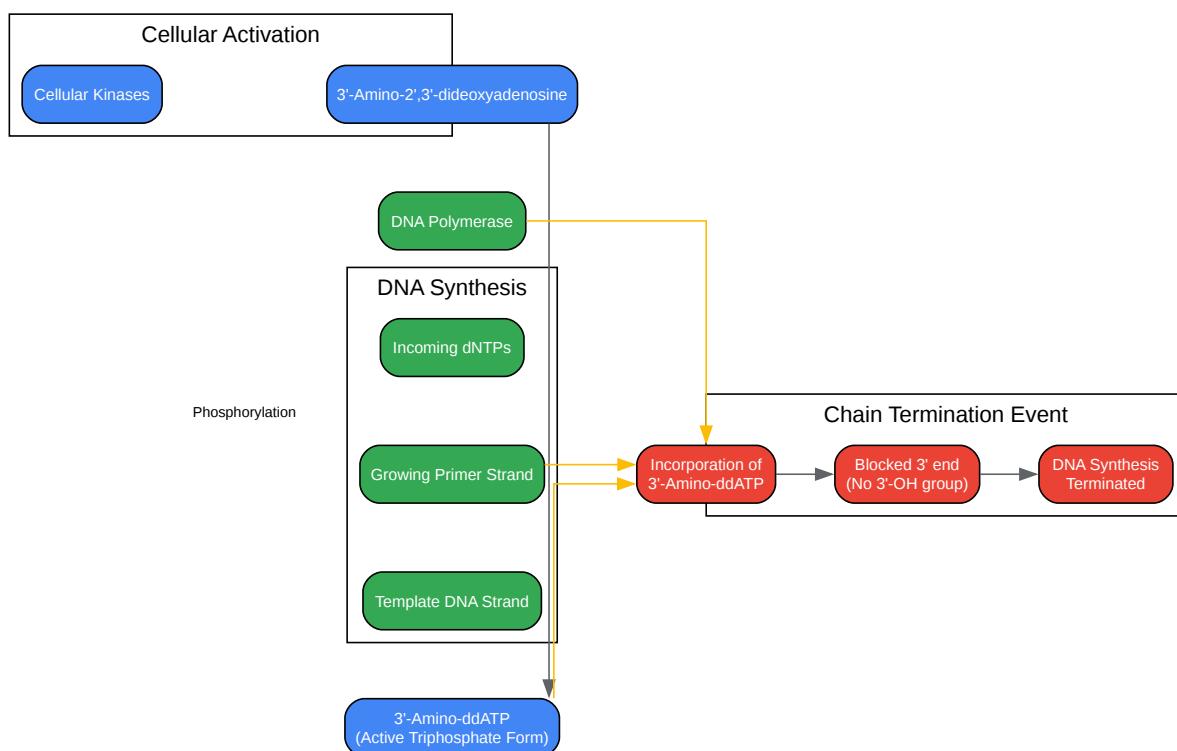
- Hydrogen gas (H_2)

Procedure:

- Azide Displacement: A solution of 9-(2-Chloro-3-ethylthio-2,3-dideoxy- β -D-ribofuranosyl)adenine in aqueous 2-methoxyethanol is refluxed with sodium azide. This reaction results in the formation of a mixture of 3'-azido-2'-ethylthio and 2'-azido-3'-ethylthio isomers.
- Separation of Isomers: The resulting mixture of azido nucleosides is separated by crystallization from a suitable solvent, such as ethyl acetate, to isolate the 3'-azido isomer.
- Reduction of the Azide: The purified 3'-azido-2',3'-dideoxyadenosine is dissolved in ethanol. Raney nickel is added as a catalyst, and the mixture is subjected to hydrogenation to reduce the azido group to an amino group, yielding **3'-Amino-2',3'-dideoxyadenosine**.
- Purification: The final product is purified by recrystallization to obtain a high-purity crystalline solid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity analysis of **3'-Amino-2',3'-dideoxyadenosine** can be performed using reversed-phase HPLC. A C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at approximately 260 nm. The triphosphate form, **3'-Amino-2',3'-dideoxyadenosine-5'-Triphosphate**, can be analyzed by anion-exchange HPLC (AX-HPLC), with purity reported to be $\geq 90\%.$ ^{[5][6]}


Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of **3'-Amino-2',3'-dideoxyadenosine** and its analogs can be confirmed using 1H NMR spectroscopy.^[7] A certificate of analysis for the related 3'-Amino-3'-deoxyadenosine indicates that the 1H NMR spectrum should be consistent with the expected structure.^[8]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 3'-Amino-3'-deoxyadenosine, the mass spectrum is expected to be consistent with its molecular formula.^[8]

Mechanism of Action: DNA Chain Termination

The primary mechanism of action of **3'-Amino-2',3'-dideoxyadenosine**'s triphosphate form (3'-amino-ddATP) is the termination of DNA synthesis.^[5] Due to the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), its incorporation into a growing DNA strand by a DNA polymerase prevents further chain elongation.

The following diagram illustrates the workflow of DNA chain termination by 3'-amino-ddATP.

[Click to download full resolution via product page](#)

Caption: Mechanism of DNA chain termination by **3'-Amino-2',3'-dideoxyadenosine** triphosphate.

The triphosphate derivative of **3'-Amino-2',3'-dideoxyadenosine** acts as a substrate for DNA polymerases.[5] Once incorporated into the growing DNA chain, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, thus halting DNA replication. This property makes it a valuable tool in molecular biology, particularly in DNA sequencing techniques, and is the basis for its antiviral activity against retroviruses like HIV, which rely on reverse transcriptase for replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Amino-2',3'-Dideoxyadenosine [metkinenchemistry.com]
- 2. 3'-Amino-2',3'-dideoxyadenosine | 7403-25-0 | NA05223 [biosynth.com]
- 3. 3'-Amino-2',3'-dideoxyadenosine | CAS#:7403-25-0 | Chemsoc [chemsoc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bocsci.com [bocsci.com]
- 6. 3'-Amino-2',3'-dideoxyadenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 7. Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz ^1H -NMR spectroscopy and ab-initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 3'-Amino-2',3'-dideoxyadenosine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218840#physical-and-chemical-properties-of-3-amino-2',3'-dideoxyadenosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com